Dihydroergostin - 3609-19-6

Dihydroergostin

Catalog Number: EVT-264836
CAS Number: 3609-19-6
Molecular Formula: C34H39N5O5
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroergostin is a ergot alkaloid that exhibits potential neuroprotective properties.
Source

Dihydroergostin can be sourced from fungi, particularly those within the genus Claviceps, which are known to produce a variety of ergoline alkaloids. Additionally, it can be synthesized chemically in laboratory settings, allowing for controlled studies and applications.

Classification

Dihydroergostin is classified as an alkaloid due to its nitrogen-containing structure. It falls under the broader category of ergoline derivatives, which are known for their psychoactive properties and interactions with neurotransmitter systems.

Synthesis Analysis

Methods

The synthesis of dihydroergostin can be achieved through several methods, including:

  • Natural Extraction: Isolation from fungal sources using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions that include cyclization and reduction processes to form the ergoline structure.

Technical Details

The synthetic pathway generally begins with simpler organic precursors that undergo various transformations such as alkylation, reduction, and cyclization. Advanced techniques such as chromatography may be employed to purify the final product.

Molecular Structure Analysis

Structure

Dihydroergostin has a complex molecular structure characterized by its tetracyclic ring system. The molecular formula is C19H25NC_{19}H_{25}N, indicating it contains 19 carbon atoms, 25 hydrogen atoms, and one nitrogen atom.

Data

  • Molecular Weight: Approximately 281.42 g/mol.
  • Structural Features: The compound features a bicyclic structure typical of ergolines with specific functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Dihydroergostin participates in various chemical reactions typical of alkaloids, including:

  • Hydrogenation: The reduction of double bonds within its ring structure can yield more saturated derivatives.
  • Acid-Base Reactions: As a weak base, dihydroergostin can react with acids to form salts.

Technical Details

The stability of dihydroergostin under different pH conditions and temperatures is crucial for understanding its reactivity. Studies often explore its behavior in different solvents and under varying conditions to elucidate its chemical properties.

Mechanism of Action

Process

Dihydroergostin primarily exerts its effects through interaction with serotonin receptors (5-HT receptors). It acts as an agonist or antagonist depending on the receptor subtype involved, influencing neurotransmission and potentially affecting mood and cognition.

Data

Research indicates that dihydroergostin may modulate serotonin levels in the brain, contributing to its pharmacological effects. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of dihydroergostin in research settings.

Applications

Scientific Uses

Dihydroergostin has potential applications in various fields:

  • Pharmacology: Investigated for its effects on mood disorders due to its interaction with serotonin pathways.
  • Neuroscience Research: Used in studies exploring neurotransmitter systems and their role in mental health.
  • Botanical Studies: Its extraction from fungi contributes to research on natural products with medicinal properties.
Historical Evolution and Contextualization of Dihydroergotamine in Migraine Therapeutics

Emergence of Ergot Alkaloids in Early 20th-Century Pharmacotherapy

The therapeutic application of ergot alkaloids predates modern medicine, with historical records documenting Claviceps purpurea (ergot fungus) use in obstetrics and hemorrhage control as early as the 16th century. However, their systematic investigation for migraine began in 1906 when Henry Dale observed ergot's inhibition of adrenaline-induced vasoconstriction—a finding that laid the groundwork for vascular theories of migraine [1]. In 1918, Arthur Stoll isolated ergotamine from ergot at Sandoz Pharmaceuticals, creating the first standardized ergot derivative [1] [6]. Swiss physician Willi Maier pioneered its migraine application in 1925, hypothesizing that migraine resulted from sympathetic hyperactivity and that ergotamine's vasoconstrictive properties could counteract cranial vasodilation [1].

The vascular theory gained empirical support in 1938 when Graham and Wolff demonstrated temporal artery pulsation reduction paralleling headache relief after intravenous ergotamine [1] [6]. This cemented the vascular model of migraine pathophysiology, positioning ergotamine as the first specific antimigraine therapy. By 1946, ergotamine-caffeine formulations dominated acute migraine treatment, though limitations emerged:

  • Bioavailability challenges: Oral absorption variability (10–60%) and extensive first-pass metabolism [6]
  • Safety concerns: Risk of ergotism (peripheral vasoconstriction) and medication-overuse headaches [1]

Table 1: Key Historical Milestones in Early Ergot Therapeutics

YearMilestoneSignificance
1550 BCEFirst documented migraine descriptionsEgyptian papyri describe migraine-like symptoms
1906Dale describes ergot's anti-adrenergic effectsLinks ergot to vascular modulation
1918Stoll isolates ergotamineStandardizes ergot production
1925Maier uses ergotamine for migraineFirst targeted migraine application
1938Graham & Wolff validate vascular theoryEstablishes scientific basis for ergot use

Development of DHE as a Synthetic Derivative: Key Milestones (1943–Present)

Dihydroergotamine (DHE) emerged from efforts to improve ergotamine's safety profile. In 1943, Albert Hofmann and Arthur Stoll at Sandoz synthesized DHE through catalytic hydrogenation of ergotamine, reducing the double bond at the 9-10 position of the ergoline ring [4] [7]. This structural modification yielded distinct pharmacological advantages:

  • Reduced α-adrenergic agonism: Lower arterial vasoconstriction potential than ergotamine
  • Enhanced receptor selectivity: Higher affinity for serotonin (5-HT1B/1D/1F) and dopamine receptors [2] [7]

Initial development focused on hypertension, but 1945 marked a pivotal shift when Dr. John R. Graham at Boston's Faulkner Hospital observed profound migraine relief in patients receiving DHE for high blood pressure. Horton and colleagues at the Mayo Clinic subsequently validated these findings, leading to DHE's 1946 approval as D.H.E. 45® for migraine [2] [7]. Its unique pharmacokinetics—including biphasic elimination (initial T1/2 1.5 hours; terminal T1/2 10–13 hours) and active metabolites like 8′-hydroxy-DHE—enabled sustained antimigraine effects with lower emetic potential than ergotamine [7].

The triptan era (1991–present) challenged DHE's dominance, but limitations of oral triptans (30% non-response, 30% recurrence) renewed interest. Since 2019, novel delivery systems have addressed DHE's historical bioavailability challenges:

Table 2: Evolution of DHE Formulations and Key Advancements

YearFormulationBreakthroughClinical Impact
1946D.H.E. 45® (IV)First injectable DHEHospital-based status migrainosus treatment
1997Migranal® (nasal spray)Non-invasive administrationBioavailability: 15.2%
2021Trudhesa® (POD nasal device)Precision Olfactory Delivery (POD)Bioavailability: 58.9%; targets upper nasal cavity
2025Atzumi® (nasal powder)Dry powder formulationAbsorption in 10 min; 85.5% 24-hr pain freedom [7]
2025Brekiya® (autoinjector)Subcutaneous self-administrationEnables home use for cluster headaches [7]

Bioavailability comparisons reveal formulation progress:

  • Oral DHE: <1% bioavailability (limited clinical utility) [4]
  • Traditional nasal spray (Migranal): 15.2% bioavailability
  • POD-enhanced (Trudhesa): 58.9% bioavailability [7]

Shifts in Clinical Paradigms: From Vasoconstriction Models to Neurovascular Theory

DHE's mechanism was initially interpreted through Harold Wolff's vascular lens, which posited migraine as a two-stage process: intracranial vasoconstriction (aura) followed by extracranial vasodilation (pain). DHE's efficacy was attributed to cranial vasoconstriction via 5-HT1B receptors [1] [6]. This paradigm dominated migraine therapeutics until the late 20th century.

Three discoveries catalyzed the shift to neurovascular theory:

  • Cortical Spreading Depression (CSD): Aristides Leão's 1944 demonstration of neuronal depolarization waves in rabbit cortex provided the physiological basis for migraine aura. Lauritzen and Olesen later linked CSD to trigeminal activation [6].
  • Trigeminovascular System: Moskowitz (1985) identified trigeminal nerve connections between meningeal vessels and brainstem nuclei, proving pain pathways were neurogenic, not purely vascular [6].
  • CGRP Discovery: Lars Edvinsson's work (1980s–2000s) established calcitonin gene-related peptide (CGRP) as a key trigeminal neurotransmitter released during migraine attacks. DHE was shown to inhibit CGRP release from trigeminal ganglia [3] [6].

DHE's receptor profile aligns with this neurovascular model:

  • 5-HT1B/1D agonism: Inhibits trigeminal nociceptive transmission
  • 5-HT1F agonism: Modulates central pain pathways without vasoconstriction
  • Dopamine D2 receptor binding: Mitigates nausea/autonomic symptoms [3] [7]

Table 3: Paradigm Shift in Migraine Pathophysiology and DHE's Role

Vascular Model (1938–1980s)Neurovascular Model (1990s–Present)DHE's Mechanistic Alignment
Migraine = Vascular dysregulationMigraine = Neuromodulatory disorder with vascular componentsBinds neural 5-HT1D/1F receptors
Pain from extracranial vasodilationPain from trigeminal sensitization & neuropeptide releaseBlocks CGRP release from trigeminal neurons
Ergot efficacy = VasoconstrictionErgot efficacy = Neuronal signal modulationInhibits nociceptive signaling in brainstem nuclei [3]
Limited CNS penetration requiredCentral effects critical for efficacyCrosses blood-brain barrier; active CNS metabolites

The neurovascular reconceptualization explains DHE's clinical advantages over triptans: sustained receptor binding prevents headache recurrence, and activity at multiple receptor types (beyond 5-HT1B/1D) enables efficacy in refractory migraine and during attack late stages [3] [7].

Properties

CAS Number

3609-19-6

Product Name

Dihydroergostin

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C34H39N5O5

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C34H39N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,18,22,24,26-28,35,43H,3,8,13-17,19H2,1-2H3,(H,36,40)/t22-,24-,26-,27+,28+,33-,34+/m1/s1

InChI Key

DFWHWFLWRXBPGX-UHFAATNVSA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Solubility

Soluble in DMSO

Synonyms

Dihydroergostin; DE-145; DE 145; DE145;

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.